Cas no 2228708-93-6 (methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate)

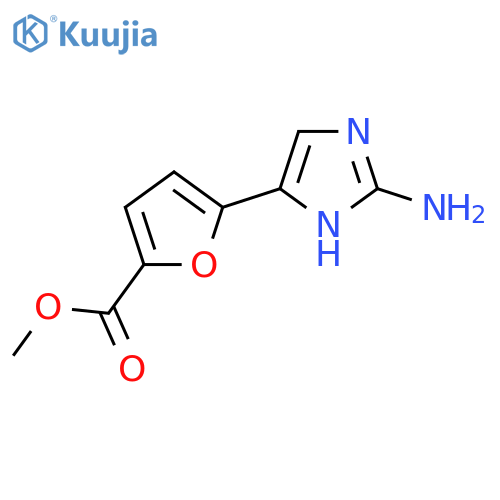

2228708-93-6 structure

商品名:methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate

- 2228708-93-6

- EN300-1744182

-

- インチ: 1S/C9H9N3O3/c1-14-8(13)7-3-2-6(15-7)5-4-11-9(10)12-5/h2-4H,1H3,(H3,10,11,12)

- InChIKey: YVFDDJDVVFYVIG-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)OC)=CC=C1C1=CN=C(N)N1

計算された属性

- せいみつぶんしりょう: 207.06439116g/mol

- どういたいしつりょう: 207.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744182-5.0g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 5g |

$4722.0 | 2023-06-03 | ||

| Enamine | EN300-1744182-10.0g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 10g |

$7004.0 | 2023-06-03 | ||

| Enamine | EN300-1744182-0.1g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 0.1g |

$1433.0 | 2023-09-20 | ||

| Enamine | EN300-1744182-0.5g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 0.5g |

$1563.0 | 2023-09-20 | ||

| Enamine | EN300-1744182-5g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 5g |

$4722.0 | 2023-09-20 | ||

| Enamine | EN300-1744182-1.0g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 1g |

$1629.0 | 2023-06-03 | ||

| Enamine | EN300-1744182-2.5g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 2.5g |

$3191.0 | 2023-09-20 | ||

| Enamine | EN300-1744182-0.25g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 0.25g |

$1498.0 | 2023-09-20 | ||

| Enamine | EN300-1744182-1g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 1g |

$1629.0 | 2023-09-20 | ||

| Enamine | EN300-1744182-10g |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate |

2228708-93-6 | 10g |

$7004.0 | 2023-09-20 |

methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2228708-93-6 (methyl 5-(2-amino-1H-imidazol-5-yl)furan-2-carboxylate) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 152840-81-8(Valine-1-13C (9CI))

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量